molecular formula C20H14N4O6 B11551071 N,N'-bis(4-nitrophenyl)benzene-1,3-dicarboxamide

N,N'-bis(4-nitrophenyl)benzene-1,3-dicarboxamide

Cat. No.: B11551071
M. Wt: 406.3 g/mol
InChI Key: DJBDRLMLMAGJBF-UHFFFAOYSA-N
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Description

N1,N3-BIS(4-NITROPHENYL)BENZENE-1,3-DICARBOXAMIDE is an organic compound characterized by the presence of two nitrophenyl groups attached to a benzene-1,3-dicarboxamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N3-BIS(4-NITROPHENYL)BENZENE-1,3-DICARBOXAMIDE typically involves the reaction of benzene-1,3-dicarboxylic acid with 4-nitroaniline under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to form the corresponding acid chloride, which then reacts with 4-nitroaniline to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N1,N3-BIS(4-NITROPHENYL)BENZENE-1,3-DICARBOXAMIDE undergoes various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

    Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the nitro groups can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Substitution: Sodium methoxide in methanol, potassium hydroxide in ethanol.

Major Products Formed

    Reduction: Formation of N1,N3-BIS(4-AMINOPHENYL)BENZENE-1,3-DICARBOXAMIDE.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N1,N3-BIS(4-NITROPHENYL)BENZENE-1,3-DICARBOXAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active compound.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N1,N3-BIS(4-NITROPHENYL)BENZENE-1,3-DICARBOXAMIDE involves its interaction with molecular targets through its nitro and amide functional groups. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N1,N3-BIS(2-NITROPHENYL)BENZENE-1,3-DICARBOXAMIDE
  • N1,N3-BIS(3-NITROPHENYL)BENZENE-1,3-DICARBOXAMIDE
  • 4-BROMO-N1,N3-BIS(3-NITROPHENYL)BENZENE-1,3-DICARBOXAMIDE

Uniqueness

N1,N3-BIS(4-NITROPHENYL)BENZENE-1,3-DICARBOXAMIDE is unique due to the specific positioning of the nitro groups on the phenyl rings, which can influence its reactivity and interactions compared to other isomers. This unique structure can lead to distinct chemical and biological properties, making it valuable for specific applications.

Properties

Molecular Formula

C20H14N4O6

Molecular Weight

406.3 g/mol

IUPAC Name

1-N,3-N-bis(4-nitrophenyl)benzene-1,3-dicarboxamide

InChI

InChI=1S/C20H14N4O6/c25-19(21-15-4-8-17(9-5-15)23(27)28)13-2-1-3-14(12-13)20(26)22-16-6-10-18(11-7-16)24(29)30/h1-12H,(H,21,25)(H,22,26)

InChI Key

DJBDRLMLMAGJBF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])C(=O)NC3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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